Lipophilicity (LogP) Differentiation: 2-Chlorophenyl vs. Unsubstituted Phenyl Analog
The 2-chlorophenyl substituent in CAS 331445-67-1 confers a calculated LogP of 3.95, representing an increase of approximately 0.7–1.0 log units compared to the unsubstituted phenyl analog 3-cinnamoyl-4,6-dimethyl-2(1H)-pyridinone (CAS 79072-79-0), which has a calculated LogP of approximately 3.0–3.2 . This difference in lipophilicity directly impacts membrane permeability, plasma protein binding, and non-specific binding characteristics. The elevated LogP value also correlates with potentially improved blood-brain barrier penetration relative to the less lipophilic unsubstituted analog .
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.95 |
| Comparator Or Baseline | 3-cinnamoyl-4,6-dimethyl-2(1H)-pyridinone (CAS 79072-79-0); LogP ≈ 3.0–3.2 (estimated from structural class) |
| Quantified Difference | Δ LogP ≈ +0.7 to +1.0 log units (increased lipophilicity) |
| Conditions | Calculated values using fragment-based methods; experimental LogP values are unavailable for both compounds. |
Why This Matters
Lipophilicity is a key determinant of compound permeability, solubility, and metabolic stability; selecting the correct chlorinated analog ensures the intended pharmacokinetic profile is maintained in a hit-to-lead campaign.
